BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Dibutyl Oxalate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dibutyl oxalate

Cat. No.: B166012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dibutyl
oxalate, a key chemical intermediate. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of dibutyl
oxalate.

1H NMR Data

The *H NMR spectrum of dibutyl oxalate exhibits four distinct signals corresponding to the
different proton environments in the butyl chains.

Signal Assignment Chemical Shift (ppm)
a 4.29
b 1.71
c 1.44
d 0.96
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Note: Data acquired in CDCls at 90 MHz.

*C NMR Data

The 3C NMR spectrum confirms the presence of five distinct carbon environments.

Signal Assignment Chemical Shift (ppm)
Carbonyl (C=0) 157.9

-O-CHa- 66.3

-CHz2-CH2-CHa2- 304

-CH2-CH2-CHs 19.1

-CHs 13.6

Note: Data acquired in CDCIs at 90 MHz.[1]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for both *H and 3C NMR analysis.

Sample Preparation: A small amount of dibutyl oxalate was dissolved in deuterated chloroform
(CDCIs), a standard solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS)
was used as an internal standard for chemical shift referencing.

Data Acquisition:
e 1H NMR: The spectrum was acquired using a standard pulse sequence.

e 13C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to
single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum of dibutyl oxalate highlights the key functional groups present in the
molecule.
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Vibrational Mode Wavenumber (cm~—?)
C=0 Stretch (Ester) 1750 - 1730
C-O Stretch 1300 - 1000
C-H Stretch (Aliphatic) 3000 - 2850

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to obtain the
spectrum.

Sample Preparation: As dibutyl oxalate is a liquid at room temperature, the spectrum was
acquired from a thin film of the neat liquid placed between two potassium bromide (KBr) plates.

Data Acquisition: A background spectrum of the empty sample holder was first recorded and
subsequently subtracted from the sample spectrum to eliminate interference from atmospheric
CO:z and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of dibutyl oxalate.

Mass Spectrometry Data

m/z Relative Intensity (%) Putative Fragment
202 <1 [M]* (Molecular lon)
147 ~5 [M - CaHsOJ*

103 ~2 [C4HsOCO]*

57 100 [CaHo]* (Base Peak)
41 ~40 [CsHs]*

29 ~42 [C2Hs]*
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Note: Data obtained via Electron lonization (El) Mass Spectrometry.[2] The molecular ion at
m/z 202 is consistent with the molecular weight of dibutyl oxalate (202.25 g/mol ).[3][4]

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was
used.

Sample Introduction: The liquid sample was introduced into the ion source where it was
vaporized.

lonization: The gaseous dibutyl oxalate molecules were bombarded with a beam of high-
energy electrons (typically 70 eV), leading to the formation of the molecular ion and various
fragment ions.

Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) and
detected to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like dibutyl oxalate.
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Spectroscopic Analysis Workflow for Dibutyl Oxalate

Sample Preparation

Dibutyl Oxalate Sample
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Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation of Dibutyl
Oxalate

The following diagram illustrates a plausible fragmentation pathway for dibutyl oxalate under
electron ionization conditions.
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Proposed El Fragmentation of Dibutyl Oxalate
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- *OCaHo - *COCOOC4H9o

[CeHoO4]* [CaHo]*
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[CsHoO2]* [CsHs]* > [C2Hs]*
m/z = 103 m/z =41 m/z = 29
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Caption: Fragmentation of Dibutyl Oxalate in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Oxalate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166012#spectroscopic-data-for-dibutyl-oxalate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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